1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene CAS number
1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene CAS number
Title: Strategic Utilization of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene in Advanced API Synthesis: A Technical Guide to Orthogonal Functionalization
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Purpose: To provide a mechanistic and practical framework for deploying 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene as a poly-functionalized building block in drug discovery.
Executive Summary
In the landscape of modern drug discovery, the demand for highly functionalized, predictable building blocks is paramount. 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) emerges as a strategic intermediate, offering a unique tetra-substituted aromatic scaffold[1]. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable matrix for C-C and C-Heteroatom bond formation. Its distinct substitution pattern—featuring a soft electrophile (C-Br), a hard electrophile (C-F), an electron-withdrawing activator (-NO2), and a sterically tunable ether (-OEt)—enables highly regioselective, orthogonal late-stage functionalization.
Physicochemical & Structural Profiling
Understanding the physical parameters of a building block is the first step in designing robust synthetic routes. The table below summarizes the core properties of this compound[1].
| Property | Value / Description |
| Chemical Name | 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene |
| CAS Number | 1805187-70-5 |
| Molecular Formula | C8H7BrFNO3 |
| Molecular Weight | 264.05 g/mol |
| Structural Topology | 1,2,3,4-tetrasubstituted benzene ring |
| Key Functional Groups | Halides (Br, F), Nitro (-NO2), Ethoxy (-OEt) |
Mechanistic Rationale for Orthogonal Reactivity
The synthetic value of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene lies in the differential reactivity of its carbon-halogen bonds. Designing a self-validating synthetic route requires exploiting these electronic differences:
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The C-Br Bond (Chemoselective Cross-Coupling): The carbon-bromine bond has a significantly lower bond dissociation energy compared to the carbon-fluorine bond. In the presence of low-valent transition metals (e.g., Pd(0)), oxidative addition occurs almost exclusively at the C-Br site. This allows for rapid Suzuki-Miyaura or Buchwald-Hartwig cross-couplings without risking defluorination[2].
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The C-F Bond (Nucleophilic Aromatic Substitution - SNAr): Fluorine is traditionally a poor leaving group in standard substitution reactions. However, in this scaffold, the fluorine atom is situated ortho to the strongly electron-withdrawing nitro group. This specific topological arrangement dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. Upon attack by a nucleophile (such as a primary or secondary amine), a stabilized Meisenheimer complex is formed. The high electronegativity of fluorine then makes it an exceptional leaving group, driving the SNAr reaction to completion[3]. Alternatively, specialized palladium catalysis can be employed for direct C-F activation[3].
Visualizing the Synthetic Logic
The following diagram maps the branching logic utilized when programming the functionalization of this scaffold.
Fig 1. Orthogonal functionalization pathways of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene.
Self-Validating Experimental Protocols
To ensure high reproducibility and scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C-Br Activation)
Objective: Arylation at the C-Br position while strictly preserving the C-F bond for downstream use.
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Preparation: Charge an oven-dried Schlenk flask with 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K2CO3 (2.0 equiv).
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Causality: K2CO3 is selected as a mild, inorganic base. Highly basic or nucleophilic bases (like alkoxides) are avoided to prevent premature SNAr at the fluorinated site or hydrolysis of the ethoxy group[4].
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Solvent Degassing: Add a mixture of 1,4-Dioxane/H2O (4:1 v/v) that has been rigorously degassed via three freeze-pump-thaw cycles.
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Causality: Oxygen is a potent poison for Pd(0) species. Degassing prevents the premature oxidation of the active catalyst to an inactive Pd(II) state, ensuring maximum catalytic turnover[2].
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Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl2 (0.05 equiv). Seal the flask and heat to 80°C for 4-6 hours.
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System Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the mass corresponding to the cross-coupled product is observed alongside a clean ^19F NMR spectrum of the crude mixture (typically a single peak around -115 to -125 ppm, depending on the aryl group), confirming the absolute preservation of the C-F bond.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) of the C-F Bond
Objective: Amination at the C-F position utilizing the product generated from Protocol A.
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Preparation: Dissolve the biaryl intermediate from Protocol A (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
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Nucleophile Addition: Add a secondary amine (e.g., morpholine, 1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).
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Causality: The highly electron-withdrawing nitro group strongly activates the ortho-fluorine atom. DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HF generated during the reaction, driving the equilibrium forward without competing with the primary nucleophile[3].
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Execution: Stir the homogeneous solution at 60°C for 2-3 hours.
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System Validation: Monitor via TLC and LC-MS. The disappearance of the starting material mass and the complete absence of the ^19F NMR signal directly validate the successful displacement of the fluorine atom.
Quantitative Data Summary
The following table synthesizes the optimal reaction parameters for the orthogonal functionalization of this scaffold, providing a quick-reference guide for process scale-up.
| Reaction Type | Target Bond | Catalyst / Reagent | Base / Scavenger | Solvent | Temp (°C) | Expected Yield |
| Suzuki-Miyaura | C-Br | Pd(dppf)Cl2 (5 mol%) | K2CO3 (2.0 eq) | Dioxane/H2O | 80 | 75-85% |
| SNAr (Amination) | C-F | 2° Amine (1.2 eq) | DIPEA (1.5 eq) | DMF | 60 | >90% |
| C-F Activation | C-F | Pd(OAc)2 / Ligand | Ag2CO3 (1.5 eq) | Toluene | 110 | 50-65% |
References
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Guidechem. "1805187-70-5 - AKOS027317526 - Sale from Quality Suppliers". 1
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ResearchGate. "ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions". 3
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MDPI. "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications".2
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ACS Publications. "Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study". 4
